Cas no 2137758-34-8 (2-Fluoro-5-(furan-3-yl)pyridine)

2-Fluoro-5-(furan-3-yl)pyridine 化学的及び物理的性質
名前と識別子
-
- 2-fluoro-5-(furan-3-yl)pyridine
- EN300-745897
- 2137758-34-8
- 2-Fluoro-5-(furan-3-yl)pyridine
-
- インチ: 1S/C9H6FNO/c10-9-2-1-7(5-11-9)8-3-4-12-6-8/h1-6H
- InChIKey: QOUHFNJWDMXVRV-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=C(C=N1)C1=COC=C1
計算された属性
- せいみつぶんしりょう: 163.043341977g/mol
- どういたいしつりょう: 163.043341977g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 154
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 26Ų
2-Fluoro-5-(furan-3-yl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-745897-0.25g |
2-fluoro-5-(furan-3-yl)pyridine |
2137758-34-8 | 95.0% | 0.25g |
$972.0 | 2025-03-11 | |
Enamine | EN300-745897-10.0g |
2-fluoro-5-(furan-3-yl)pyridine |
2137758-34-8 | 95.0% | 10.0g |
$4545.0 | 2025-03-11 | |
Enamine | EN300-745897-1.0g |
2-fluoro-5-(furan-3-yl)pyridine |
2137758-34-8 | 95.0% | 1.0g |
$1057.0 | 2025-03-11 | |
Enamine | EN300-745897-2.5g |
2-fluoro-5-(furan-3-yl)pyridine |
2137758-34-8 | 95.0% | 2.5g |
$2071.0 | 2025-03-11 | |
Enamine | EN300-745897-0.05g |
2-fluoro-5-(furan-3-yl)pyridine |
2137758-34-8 | 95.0% | 0.05g |
$888.0 | 2025-03-11 | |
Enamine | EN300-745897-5.0g |
2-fluoro-5-(furan-3-yl)pyridine |
2137758-34-8 | 95.0% | 5.0g |
$3065.0 | 2025-03-11 | |
Enamine | EN300-745897-0.1g |
2-fluoro-5-(furan-3-yl)pyridine |
2137758-34-8 | 95.0% | 0.1g |
$930.0 | 2025-03-11 | |
Enamine | EN300-745897-0.5g |
2-fluoro-5-(furan-3-yl)pyridine |
2137758-34-8 | 95.0% | 0.5g |
$1014.0 | 2025-03-11 |
2-Fluoro-5-(furan-3-yl)pyridine 関連文献
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Shachi Mittal Analyst, 2019,144, 2635-2642
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7. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
2-Fluoro-5-(furan-3-yl)pyridineに関する追加情報
Comprehensive Overview of 2-Fluoro-5-(furan-3-yl)pyridine (CAS No. 2137758-34-8): Properties, Applications, and Industry Insights
2-Fluoro-5-(furan-3-yl)pyridine (CAS No. 2137758-34-8) is a fluorinated heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This structurally unique molecule combines a pyridine core with a furan substituent, enhanced by a strategic fluoro modification at the 2-position. Such molecular architecture makes it a valuable intermediate for designing bioactive compounds, particularly in drug discovery programs targeting kinase inhibitors and CNS-active agents.
The growing interest in fluorinated pyridine derivatives stems from their ability to modulate pharmacokinetic properties—a hot topic in medicinal chemistry circles. Researchers frequently search for terms like "fluorine in drug design" or "heterocyclic building blocks for pharmaceuticals", reflecting the demand for compounds like 2137758-34-8. Its logP value (predicted ~2.1) and hydrogen bond acceptor count (3) make it particularly interesting for optimizing blood-brain barrier penetration, a key focus area in neurotherapeutic development.
From a synthetic chemistry perspective, 2-Fluoro-5-(furan-3-yl)pyridine exemplifies modern trends in C-H functionalization and cross-coupling reactions. Recent publications highlight its preparation via Suzuki-Miyaura coupling between 5-bromo-2-fluoropyridine and furan-3-ylboronic acid—a process aligning with the pharmaceutical industry's push toward atom-economical synthesis. These methods answer frequent search queries like "efficient synthesis of fluoropyridines" or "palladium-catalyzed furan coupling".
The compound's thermal stability (decomposition point >200°C) and solubility profile (soluble in DMSO, methanol) make it practical for high-temperature reactions and formulation development. These characteristics address common industrial questions about "heat-stable pharmaceutical intermediates" and "polar aprotic solvent compatibility". Notably, its furan-pyridine hybrid structure shows potential in materials science, particularly for developing organic semiconductors—a connection that boosts its relevance in renewable energy discussions.
Analytical characterization of CAS 2137758-34-8 typically involves HPLC purity analysis (>98%), NMR spectroscopy (distinct 19F signal at ~-60 ppm), and mass spectrometry (m/z 179 [M+H]+). These details respond to quality control concerns frequently searched as "fluoropyridine analytical methods". The compound's cLogP and TPSA values (25.5 Ų) also make it a case study for computational chemists investigating "QSAR modeling of fluorinated heterocycles".
Emerging applications leverage the hydrogen bond capacity of 2-Fluoro-5-(furan-3-yl)pyridine in supramolecular chemistry, particularly in designing metal-organic frameworks (MOFs) for gas storage—an area gaining traction in carbon capture research. This connects to trending searches about "heterocyclic linkers for MOFs" and "fluorine in porous materials". The compound's π-conjugated system further enables studies in photocatalysis, addressing interests in "visible-light-mediated transformations".
Regulatory considerations for 2137758-34-8 emphasize its classification as a non-hazardous research chemical under standard handling conditions. Safety data sheets highlight standard precautions for laboratory-scale use, aligning with industry searches for "non-toxic fluorinated building blocks". The compound's environmental persistence parameters (biodegradation probability ~30%) make it a subject in green chemistry discussions about "designing degradable fluorophores".
Market analysis reveals growing procurement of 2-Fluoro-5-(furan-3-yl)pyridine by contract research organizations (CROs) specializing in fragment-based drug discovery. This responds to commercial queries like "source fluoropyridine scaffolds" or "custom heterocyclic synthesis". The compound's price trajectory reflects the broader demand for fluorinated pharmaceutical intermediates, with particular interest from developers of kinase inhibitor libraries.
Future research directions may explore the compound's potential in proteolysis targeting chimeras (PROTACs)—a cutting-edge area in drug discovery frequently searched as "heterocycles for targeted protein degradation". Its balanced lipophilicity and hydrogen bonding features position it as a candidate for cerebrospinal fluid penetration studies, addressing neurological drug development challenges.
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